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molecular formula C11H11BrO3 B8524136 methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate

methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate

Cat. No. B8524136
M. Wt: 271.11 g/mol
InChI Key: CINYPUUJTPPQGX-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

TiCl4 (76 g, 0.4 mol) was added over a period of 10 min to an ice-cooled mixture of 2-(2-bromophenyl)ethanol (20 g, 0.1 mol) and ethyl bis(ethyloxy)acetate (21.1 g, 0.120 mol) in 120 mL of CH3NO2. After stirring for 10 min, the ice bath was removed and the mixture was allowed to stire at room temperature overnight. The mixture was poured into ice/aqueous 1N HCl. Extracted with DCM and backwashed with 1N HCl and brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with silica gel cloumn chromatography to give the product methyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
76 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][OH:10].[CH2:11]([O:13][CH:14]([O:20]CC)[C:15](OCC)=O)C>C[N+]([O-])=O.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH2:9][O:10][CH:15]2[C:14]([O:13][CH3:11])=[O:20]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCO
Name
Quantity
21.1 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)OCC
Name
Quantity
120 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
76 g
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
to stire at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into ice/aqueous 1N HCl
EXTRACTION
Type
EXTRACTION
Details
Extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel cloumn chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C2CCOC(C2=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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